6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid
Description
6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid (CAS: 133221-31-5) is a pyridazine derivative featuring a trifluoromethylphenyl substituent at the 1-position and a carboxylic acid group at the 3-position. Its molecular formula is C₁₃H₉F₃N₂O₃ (MW: 298.22 g/mol), with a dihydropyridazine core contributing to its planar, conjugated structure .
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O3/c1-7-5-10(19)11(12(20)21)17-18(7)9-4-2-3-8(6-9)13(14,15)16/h2-6H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINSQSOKQMDVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672535 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid (CAS No. 133221-31-5) is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C13H9F3N2O3
- Molecular Weight : 298.22 g/mol
- Structure : The compound features a dihydropyridazine structure with a trifluoromethyl group, which may contribute to its biological properties.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
-
Mechanism of Action :
- The antibacterial action is primarily bactericidal, with mechanisms involving the inhibition of protein synthesis and disruption of nucleic acid production pathways .
- Studies have demonstrated that halogenated compounds, like those containing trifluoromethyl groups, enhance biological activity through strong electron-withdrawing effects, which improve binding affinity to bacterial targets .
-
Case Studies :
- A study on related compounds found that they exhibited minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating potent antibacterial effects .
- Comparative analysis showed that similar structures had moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for treating biofilm-related infections .
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties.
-
Cytotoxicity Studies :
- Preliminary cytotoxicity tests on cancer cell lines such as MCF-7 (breast cancer) indicate that compounds with similar frameworks can inhibit cell proliferation effectively. The exact IC50 values for this specific compound remain to be elucidated in future studies.
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl group | Enhances binding affinity and activity |
| Dihydropyridazine core | Contributes to antibacterial properties |
| Carboxylic acid functionality | Potentially involved in cell signaling |
Scientific Research Applications
Antibacterial Activity
Research has shown that compounds similar to 6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid exhibit significant antibacterial properties. For instance, derivatives of dihydropyridine carboxylic acids have been evaluated for their effectiveness against various bacterial strains. These compounds have demonstrated superior antibacterial action compared to known antibiotics, making them promising candidates for treating bacterial infections .
Table 1: Comparative Antibacterial Activity of Dihydropyridine Derivatives
| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 25 |
| 6-Methyl-4-oxo... | Klebsiella pneumoniae | 30 |
Anticancer Properties
Recent studies have indicated that this compound and its derivatives may possess anticancer properties. A set of novel dihydropyridine carboxylic acids were synthesized and tested for cytotoxic activity against cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .
Case Study: Cytotoxic Activity Assessment
In a study involving HCT-15 colon cancer cells, two derivatives exhibited IC50 values of 7.94 μM and 9.24 μM, indicating their potential as effective anticancer agents .
Future Directions in Research
The ongoing exploration of this compound is likely to expand into various therapeutic areas beyond antibacterial and anticancer applications. Future research may focus on:
- Multidrug Resistance : Investigating the compound's ability to overcome resistance mechanisms in cancer cells.
- Combination Therapies : Evaluating its efficacy in combination with existing antibiotics or chemotherapeutic agents.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and toxicity profiles.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The compound participates in palladium-catalyzed Suzuki-Miyaura couplings, leveraging its aryl trifluoromethyl group for transmetalation intermediates. Key features include:
| Reaction Conditions | Products/Outcomes | Catalytic Role |
|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives via C–C bond formation | Trifluoromethyl group stabilizes Pd intermediates through electron-withdrawing effects |
| Boronic acid partners (e.g., phenylboronic acid) | Functionalized pyridazine hybrids with enhanced biological or material properties | High functional group tolerance under mild conditions |
Hydrolysis and Decarboxylation
The carboxylic acid group undergoes hydrolysis under acidic or basic conditions, while the dihydropyridazine ring is susceptible to oxidation:
| Conditions | Products | Mechanistic Notes |
|---|---|---|
| 6M HCl, reflux | Decarboxylation to 6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine | Protonation of carboxylate followed by CO₂ loss and aromatization |
| NaOH (aq.), 60°C | Salt formation (sodium carboxylate) | Base deprotonates carboxylic acid, enhancing solubility |
Electrophilic Aromatic Substitution (EAS)
The 3-(trifluoromethyl)phenyl group directs EAS at meta positions due to the strong electron-withdrawing effect of CF₃:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | Meta | Nitro-substituted derivative | 45–55% |
| SO₃/H₂SO₄ | Meta | Sulfonic acid derivative | 30–40% |
Limitations : Harsh conditions required due to CF₃ deactivation; competing ring oxidation observed.
Nucleophilic Substitution at Pyridazine Ring
The electron-deficient pyridazine ring undergoes nucleophilic attack at C-5 and C-6 positions:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| NH₃ (g) | Ethanol, 50°C | 5-Amino-substituted derivative | Precursor for bioactive analogs |
| NaOMe | DMF, RT | Methoxy-substituted pyridazine | Solubility modulation for drug formulations |
Esterification and Amidation
The carboxylic acid group is readily functionalized to esters or amides:
Coordination Chemistry
The carboxylate acts as a bidentate ligand for transition metals:
| Metal Salt | Conditions | Complex | Application |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Methanol, reflux | Cu(II) complex with square-planar geometry | Catalytic oxidation reactions |
| FeCl₃ | Ethanol, RT | Fe(III) complex | Magnetic materials research |
Oxidation and Reduction
The dihydropyridazine ring undergoes redox transformations:
Photochemical Reactions
The trifluoromethyl group enhances UV stability, but directed C–H activation is achievable:
| Conditions | Product | Mechanism |
|---|---|---|
| UV light (254 nm), TiO₂ catalyst | Ortho-cyclized product | Radical-mediated C–H functionalization |
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of dihydropyridazine and pyridinecarboxylic acid derivatives. Key structural analogs and their comparative properties are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences:
Substituent Effects: Trifluoromethyl (-CF₃): Enhances lipophilicity (logP) and resistance to oxidative metabolism compared to -Cl or -CH₃ . Chlorine (-Cl): Introduces strong electron-withdrawing effects, which may improve binding to electron-rich biological targets .
Carboxylic Acid Group :
- Present in all analogs, enabling salt formation or hydrogen bonding. Its position (3-position) remains conserved, suggesting a critical role in molecular interactions .
Research Implications:
- The trifluoromethyl analog’s balance of lipophilicity and stability makes it a candidate for further pharmacokinetic studies.
- The pyridinecarboxylic acid analog () highlights the pharmacological relevance of this structural class, though its dihydropyridine core may limit planarity compared to pyridazines .
- Safety and efficacy data gaps for the chlorophenyl derivative () warrant caution in experimental design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via a two-step process: (1) substitution reactions to introduce the trifluoromethylphenyl group and (2) hydrolysis to generate the carboxylic acid moiety. For analogous structures, reaction optimization includes:
- Temperature control : Mild conditions (60–80°C) to minimize side reactions .
- Catalysts : Palladium-based catalysts for aryl coupling (e.g., Suzuki-Miyaura for phenyl group introduction) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
- Example yield optimization: Substitution at 70°C for 12 hours achieves >85% intermediate purity, followed by acidic hydrolysis (HCl, reflux) to yield the final carboxylic acid .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Identify dihydropyridazine ring protons (δ 6.5–8.5 ppm) and the trifluoromethyl group (δ -60 to -70 ppm in 19F NMR) .
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and carboxylic acid (O-H) at 2500–3000 cm⁻¹ .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can tautomeric forms of this dihydropyridazine derivative be distinguished experimentally?
- Methodological Answer : The keto-enol tautomerism inherent to dihydropyridazines requires:
- Variable-temperature NMR : Monitor proton shifts in DMSO-d6 at 25–80°C to detect equilibrium changes .
- X-ray crystallography : Resolve solid-state tautomeric preferences (e.g., keto form dominance in crystal lattices) .
- Computational modeling : Compare DFT-calculated energies of tautomers with experimental data .
Q. What strategies address contradictory solubility data reported for this compound?
- Methodological Answer : Contradictions often arise from polymorphic variations or impurities. Validate results via:
- Differential Scanning Calorimetry (DSC) : Identify polymorphs by melting point deviations .
- Powder X-ray Diffraction (PXRD) : Compare crystalline forms with reference patterns .
- Solubility assays : Use standardized buffers (e.g., PBS pH 7.4) and dynamic light scattering (DLS) to measure aggregation .
Q. How to design a study evaluating its potential as a bioactive scaffold?
- Methodological Answer :
- In vitro assays : Test antibacterial/antifungal activity via minimum inhibitory concentration (MIC) assays against S. aureus or E. coli .
- Molecular docking : Screen against target enzymes (e.g., DNA gyrase) using AutoDock Vina to predict binding affinity .
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., esterified carboxylic acid) to probe functional group contributions .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields for similar dihydropyridazines?
- Methodological Answer : Yield variations may stem from:
- Catalyst batch differences : Use commercially certified Pd catalysts (e.g., Pd(PPh3)4) for reproducibility .
- Oxygen sensitivity : Conduct reactions under inert gas (N2/Ar) to prevent oxidation of intermediates .
- By-product analysis : Employ LC-MS to identify and quantify side products (e.g., dehalogenated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
